4-Azidobenzoyl chloride: 2.4-Fold Higher Photolabeling Yield on BSA vs. Closest Aryl Azide Analog
In a direct comparative study of photoaffinity probes, a reagent derived from 4-azidobenzoyl chloride (a) demonstrated a 2.4-fold higher photobinding efficiency to bovine serum albumin (BSA) than the next best-performing aryl azide probe, 4-azido-2-nitrophenyl (b) [1].
| Evidence Dimension | Protein photolabeling yield (BSA) |
|---|---|
| Target Compound Data | 22% yield |
| Comparator Or Baseline | 4-azido-2-nitrophenyl derivative: 9% yield |
| Quantified Difference | 13 percentage point absolute difference (2.4-fold relative increase) |
| Conditions | Pyrex-filtered light (λ>300 nm); BSA in solution. |
Why This Matters
This quantifiably higher labeling efficiency enables a stronger signal-to-noise ratio and reduces the amount of precious target material required, a critical factor in proteomics and structural biology procurement.
- [1] Nielsen, P. E., Hansen, J. B., Thomsen, T., & Buchardt, O. (1983). Reagents for photoaffinity labeling. I. Photobinding efficiency of aryl azido-, diazocyclopentadienyl-and ethyl diazomalonyl-derivatives of 9-aminoacridine. Experientia, 39(10), 1061-1062. View Source
